BPR1R024 Mesylate: A Deep Dive into its Mechanism of Action as a Selective CSF1R Inhibitor
BPR1R024 Mesylate: A Deep Dive into its Mechanism of Action as a Selective CSF1R Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BPR1R024 mesylate is an orally active and highly selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator in the regulation of macrophage biology.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of BPR1R024, summarizing key preclinical data and outlining the experimental methodologies used to elucidate its function. Developed through property-driven optimization of a multi-targeting kinase inhibitor, BPR1R024 demonstrates potent and selective inhibition of CSF1R, leading to immunomodulatory and antitumor activity.[1][2]
Core Mechanism of Action: Targeting the CSF1R Signaling Pathway
The primary molecular target of BPR1R024 is the CSF1R, a receptor tyrosine kinase.[1][2][3][4] The binding of its ligand, CSF1, to CSF1R triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that is crucial for the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment (TME), a specific subpopulation of macrophages, known as tumor-associated macrophages (TAMs), plays a significant role in promoting tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor immune response. These TAMs predominantly exhibit an M2-like phenotype, which is associated with immunosuppression.
BPR1R024 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of CSF1R, thereby blocking its kinase activity. This inhibition of CSF1R signaling leads to a reduction in the survival of M2-like TAMs, with minimal impact on the M1-like macrophages that are involved in anti-tumor immunity.[1][2] This selective pressure on the M2 macrophage population results in a shift in the M1/M2 ratio within the TME, creating a more pro-inflammatory and anti-tumorigenic environment.[1][2]
Molecular docking studies have revealed that the unique 7-aminoquinazoline scaffold of BPR1R024 forms a nonclassical hydrogen-bonding interaction with the hinge region of CSF1R, contributing to its high potency.[1][2] Furthermore, structural differences in the back pockets of CSF1R and Aurora kinases were exploited through a chain extension strategy during the drug's development to ensure high selectivity and diminish off-target effects on Aurora kinases A and B.[1][2]
Quantitative Data Summary
The preclinical evaluation of BPR1R024 has generated significant quantitative data that underscore its potency, selectivity, and in vivo efficacy.
| Parameter | Value | Description |
| IC50 (CSF1R) | 0.53 nM | Potency of BPR1R024 in inhibiting CSF1R kinase activity in vitro.[1][2][3] |
| IC50 (Aurora A) | >10 µM | Selectivity of BPR1R024 against Aurora A kinase, indicating minimal off-target activity.[3] |
| IC50 (Aurora B) | 1.40 µM | Selectivity of BPR1R024 against Aurora B kinase.[3] |
| Tumor Growth Inhibition (TGI) | 59% | Efficacy in an MC38 murine colon tumor model following oral administration of 100 mg/kg twice daily.[2] |
| Oral Bioavailability (F) | 35% | Pharmacokinetic parameter determined in rats, indicating good oral absorption.[3] |
Experimental Protocols
The characterization of BPR1R024's mechanism of action involved a series of key experiments. The general methodologies are described below.
1. In Vitro Kinase Inhibition Assay (Kinase-Glo Assay)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of BPR1R024 against CSF1R and other kinases like Aurora A and B.
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Methodology:
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Recombinant human CSF1R, Aurora A, and Aurora B kinases were incubated with BPR1R024 at varying concentrations in a buffer solution containing ATP and a suitable substrate.
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The kinase reaction was allowed to proceed for a specific duration at a controlled temperature.
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The amount of ATP remaining after the reaction is inversely proportional to the kinase activity. The Kinase-Glo® luminescent assay reagent was added to measure the remaining ATP.
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Luminescence was measured using a plate reader.
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IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
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2. In Vivo Murine Colon Tumor Model (MC38)
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Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of BPR1R024 mesylate in a syngeneic mouse model.
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Methodology:
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C57BL/6 mice were subcutaneously implanted with MC38 colon adenocarcinoma cells.
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Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
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BPR1R024 mesylate was administered orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).
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Tumor volume was measured regularly using calipers throughout the study.
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At the end of the study, tumors were excised for further analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell populations (e.g., M1/M2 macrophage ratio).
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Tumor growth inhibition (TGI) was calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
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3. Molecular Docking Studies
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Objective: To predict and analyze the binding mode of BPR1R024 within the ATP-binding site of CSF1R.
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Methodology:
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The three-dimensional crystal structure of the CSF1R kinase domain was obtained from a protein databank.
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The structure of BPR1R024 was generated and optimized using computational chemistry software.
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Molecular docking simulations were performed using a suitable docking program to predict the binding pose of BPR1R024 within the active site of CSF1R.
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The predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, were analyzed to understand the structural basis of its inhibitory activity and selectivity.
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Conclusion
BPR1R024 mesylate is a potent and selective CSF1R inhibitor with a well-defined mechanism of action. By targeting the survival of immunosuppressive M2-like TAMs, it effectively remodels the tumor microenvironment to favor an anti-tumor immune response. The compelling preclinical data, including its nanomolar potency, high selectivity, and significant in vivo efficacy, position BPR1R024 as a promising candidate for further development in the field of immuno-oncology. The detailed experimental approaches used in its characterization provide a solid foundation for future investigations and potential clinical applications.
